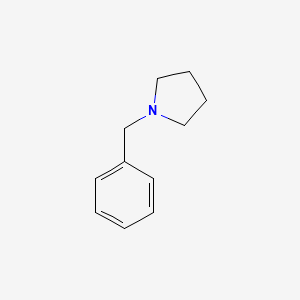

1-Benzylpyrrolidine

Descripción

Overview of Pyrrolidine-Based Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrrolidine (B122466) moiety is a ubiquitous structural element found in a vast array of natural products, including alkaloids, vitamins, hormones, and peptides mdpi.comwikipedia.orgfrontiersin.orgnih.govnih.govontosight.aibaranlab.orgtandfonline.com. Its prevalence extends significantly into synthetic pharmaceuticals, where it is recognized as a crucial pharmacophore due to its distinctive physicochemical properties, such as hydrophilicity, basicity, and structural rigidity frontiersin.orgnih.govnih.govtandfonline.compharmablock.comresearchgate.net. The non-planar nature of the pyrrolidine ring contributes to increased three-dimensional coverage, a desirable trait in drug design for optimizing interactions with biological targets nih.govresearchgate.net.

Pyrrolidine derivatives are incorporated into drugs targeting a wide spectrum of diseases, including but not limited to cancer, diabetes, neurological disorders, and inflammatory conditions mdpi.comfrontiersin.orgnih.govtandfonline.comtandfonline.compharmablock.comontosight.aiuran.uaresearchgate.netresearchgate.net. Furthermore, the pyrrolidine scaffold is widely employed as a foundational component in the development of ligands for transition metals and as organocatalysts, particularly in the field of asymmetric synthesis, enabling the creation of enantiomerically pure compounds nih.govmdpi.commdpi.com.

The versatility of the pyrrolidine ring is underscored by its presence in numerous marketed drugs, demonstrating its broad therapeutic applicability.

Table 1: Prominent Pyrrolidine-Containing Drugs and Their Applications

| Drug Name | Therapeutic Area | Primary Target/Mechanism |

| Captopril | Antihypertensive | Angiotensin-converting enzyme (ACE) inhibitor mdpi.com |

| Cefiderocol | Antibiotic | Bacterial cell wall synthesis inhibitor mdpi.com |

| Raclopride | Antipsychotic | Dopamine D2 receptor antagonist mdpi.com |

| Alpelisib | Anticancer | PI3K inhibitor mdpi.com |

| Anisomycin (B549157) | Antibiotic | Protein synthesis inhibitor mdpi.comnih.gov |

| Sulpiride | Antipsychotic | Dopamine D2 receptor antagonist mdpi.com |

| Gemifloxacin | Antibiotic | DNA gyrase/topoisomerase IV inhibitor mdpi.com |

| Nicotine | Stimulant, CNS agent | Nicotinic acetylcholine (B1216132) receptor agonist wikipedia.orgnih.gov |

| Piracetam | Nootropic | Cognitive enhancer wikipedia.orguran.ua |

| Aniracetam | Nootropic | Cognitive enhancer wikipedia.orguran.ua |

Historical Context of this compound in Chemical Literature

This compound, chemically known as 1-(phenylmethyl)pyrrolidine, is a direct derivative of pyrrolidine where a benzyl (B1604629) group is appended to the nitrogen atom smolecule.comchembk.comontosight.ainih.gov. While specific historical accounts of its very first synthesis are not extensively detailed in the provided literature, its preparation is generally understood to be part of the broader exploration of N-substituted pyrrolidines.

Industrially, pyrrolidine itself is synthesized from 1,4-butanediol (B3395766) and ammonia (B1221849) wikipedia.org. In laboratory settings, common methods for preparing this compound involve the alkylation of pyrrolidine with benzyl halides (such as benzyl chloride or bromide) in the presence of a base smolecule.comontosight.ai. Alternative routes include the nucleophilic addition of benzylamine (B48309) with acetone, often requiring a catalyst chembk.com. These methods highlight its accessibility as a chemical entity.

Table 2: Synthesis Methods for this compound

| Method | Starting Materials | Key Reagents/Conditions | Notes |

| Alkylation | Pyrrolidine + Benzyl halide | Base (e.g., NaH, K₂CO₃) | Common laboratory method smolecule.comontosight.ai |

| Nucleophilic Addition | Benzylamine + Acetone | Catalyst, heating | Alternative method chembk.com |

| Catalytic Methods | Various precursors | Metal catalysts | For more efficient/selective pathways smolecule.com |

Significance of this compound in Contemporary Chemical Research

In contemporary chemical research, this compound and its derivatives serve multiple critical roles, acting as versatile intermediates, building blocks, and functional molecules in diverse scientific disciplines.

As a Chemical Intermediate and Building Block: this compound is frequently employed as an intermediate in the synthesis of more complex organic molecules. Its structure makes it valuable in the preparation of pharmaceuticals, agrochemicals, and dyes smolecule.comchembk.comontosight.ailookchem.com. The compound's inherent reactivity, typical of secondary amines, allows for further derivatization through electrophilic substitution and the formation of enamines, which are key intermediates in various synthetic pathways smolecule.com.

In Medicinal Chemistry and Drug Discovery: The incorporation of the this compound motif into drug candidates has shown significant promise. Derivatives have been investigated for their potential in treating neurological disorders, exhibiting properties such as acetylcholinesterase inhibition and interactions with cholinergic systems frontiersin.orgnih.govresearchgate.netresearchgate.netsmolecule.comontosight.ai. Furthermore, these compounds have demonstrated antioxidant activities frontiersin.orgnih.govsmolecule.comontosight.ai.

A notable area of research involves the development of multi-target agents for Alzheimer's disease, where this compound-3-amine derivatives have been synthesized to exhibit balanced enzyme inhibitions (against cholinesterases and BACE-1), anti-aggregating properties, antioxidant effects, and metal-chelating capabilities researchgate.netresearchgate.net. Additionally, derivatives are explored as potential analgesics and anti-inflammatory agents chemimpex.com, and the 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam) scaffold is recognized for its nootropic effects and potential in cognitive enhancement uran.ua. Research also indicates potential roles in cancer metastasis inhibition and the synthesis of antiviral agents frontiersin.orgnih.gov.

In Catalysis and Asymmetric Synthesis: The chiral derivatives of this compound are of paramount importance in asymmetric synthesis. Compounds such as (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine function as effective chiral ligands in transition metal-catalyzed reactions, significantly enhancing enantioselectivity in processes like rhodium-catalyzed hydrogenation . Furthermore, chiral cobalt(III) complexes incorporating trans-3,4-diamino-1-benzylpyrrolidine have been developed as catalysts for organic transformations mdpi.com. The structural features of certain this compound derivatives also lend themselves to being used as chiral auxiliaries, guiding stereoselective reactions researchgate.netbeilstein-journals.org.

Table 3: Applications of this compound and its Derivatives in Chemical Research

| Compound/Derivative | Primary Application | Research Area/Field |

| This compound | Intermediate, Building block | Organic Synthesis, Pharmaceuticals, Agrochemicals smolecule.comchembk.comontosight.ailookchem.com |

| This compound derivatives | Acetylcholinesterase inhibitors, Antioxidants | Neuroscience, Alzheimer's disease research, General medicinal chemistry frontiersin.orgnih.govresearchgate.netresearchgate.netsmolecule.comontosight.ai |

| (R)-Methyl this compound-2-carboxylate | Chiral intermediate | Asymmetric Synthesis, Pharmaceuticals a2bchem.com |

| (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Chiral auxiliary, Building block | Asymmetric Synthesis, Medicinal Chemistry, Neuroscience chemimpex.comresearchgate.netbeilstein-journals.org |

| This compound-2,5-dione (B1295089) | Intermediate, Potential analgesic/anti-inflammatory | Pharmaceuticals, Agrochemicals lookchem.com |

| (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine | Chiral ligand | Asymmetric Catalysis |

| trans-3,4-diamino-1-benzylpyrrolidine | Precursor for chiral catalysts | Coordination Chemistry, Catalysis mdpi.com |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam) | Nootropic agent | Cognitive enhancement, Neuroscience uran.ua |

| This compound-3-amine derivatives | Multi-target agents for Alzheimer's disease | Alzheimer's Disease Research researchgate.net |

| (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (as chiral auxiliary) | Asymmetric synthesis of α-amino acids | Organic Synthesis researchgate.net |

| This compound-3,4-dicarbonitrile | Building block, Reactivity in synthesis | Organic Synthesis, Medicinal Chemistry |

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEGCQIIDCZZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184009 | |

| Record name | 1-Benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29897-82-3 | |

| Record name | 1-(Phenylmethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29897-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029897823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzylpyrrolidine and Its Derivatives

Synthesis of Functionalized 1-Benzylpyrrolidine Derivatives

Synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one Derivatives

The synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, structurally related to nebracetam, has been a subject of significant research aimed at developing novel nootropic agents uran.uaresearchgate.net. Two primary synthetic methodologies have been described: a basic method (Method 1) and an alternative, more environmentally friendly method (Method 2) uran.uavulcanchem.com.

Method 1 , a conventional approach, typically involves six stages. A key step in this method often includes the use of sodium azide (B81097), a highly toxic and hazardous substance, which raises concerns regarding its compatibility with green chemistry principles uran.uavulcanchem.com. This method has been used to synthesize various substituted analogues, such as 4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride (8f), 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride (8g), and 4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride (8h) uran.ua.

Table 1: Comparison of Synthetic Methods for 4-(aminomethyl)-1-benzylpyrrolidin-2-one Derivatives

| Feature | Method 1 | Method 2 |

| Number of Stages | 6 | 4 |

| Key Reagent Concern | Use of sodium azide (toxic/hazardous) | Avoids sodium azide |

| Environmental Impact | Less consistent with green chemistry | More environmentally friendly |

| Yield | Generally lower | Aims to increase yield |

| Examples | 8a-h uran.ua, halogenated derivatives researchgate.net | 8c, 8e researchgate.net, 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one vulcanchem.com |

Advanced Synthetic Techniques

Continuous flow chemistry offers significant advantages for the synthesis of this compound derivatives, including enhanced safety, improved efficiency, precise control over reaction parameters, and scalability researchgate.netinnovation.cavapourtec.com. Microreactors, a key component of flow chemistry, provide a high surface-area-to-volume ratio, leading to superior heat and mass transfer compared to traditional batch reactors core.ac.ukutwente.nl. This allows for better control of reactions, reduced reaction times, and improved yields and selectivity researchgate.netinnovation.ca.

For instance, continuous-flow reactors have been employed in the synthesis of specific pyrrolidine (B122466) derivatives. The synthesis of (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid using continuous-flow reactors has achieved throughputs of 1.2 kg/day with 85% purity vulcanchem.com. Similarly, methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate synthesis benefits from continuous flow and immobilized catalysts, improving throughput by reducing reaction times and purification steps vulcanchem.com. The technology has also been applied to scale up reactions, such as the reaction of ethyl acrylate (B77674) with N-benzylpyrrolidine precursors, yielding ethyl N-benzylpyrrolidine-3-carboxylate in high yield researchgate.net. Furthermore, flow chemistry is recognized for its potential to mitigate risks associated with hazardous intermediates, such as azide accumulation, in the synthesis of compounds like (3S)-1-benzyl-3-azidopyrrolidine vulcanchem.com.

Green chemistry principles are increasingly integrated into the synthesis of this compound derivatives to minimize environmental impact and enhance safety uran.uaresearchgate.netvulcanchem.comvulcanchem.com. The development of alternative synthetic routes, such as Method 2 for 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, directly addresses green chemistry goals by avoiding hazardous reagents like sodium azide and reducing the number of synthetic steps uran.uavulcanchem.com.

Specific green chemistry strategies include:

Safer Reagents and Solvents: Replacing highly toxic reagents such as sodium azide with safer alternatives is a primary focus uran.ua. The use of biodegradable solvents and the replacement of hazardous solvents like DMF with greener alternatives are also explored vulcanchem.com.

Catalyst Recycling: Employing immobilized catalysts facilitates easier separation and recycling, reducing waste and the use of heavy metals vulcanchem.com.

Process Intensification: Continuous flow chemistry itself is considered a green technology due to its inherent advantages in efficiency, reduced waste, and improved safety compared to batch processes researchgate.netinnovation.ca.

Biocatalysis: The use of enzymes, such as transaminases for stereoselective amination or enzymes involved in the biosynthesis of benzylpyrrolidine precursors, offers environmentally friendly routes for specific transformations vulcanchem.comnih.gov. For example, biocatalytic synthesis can achieve high yields and enantiomeric excess vulcanchem.com.

Waste Reduction: Strategies like solvent-free mechanochemical synthesis have been shown to reduce the E-factor, a measure of waste generated per unit of product vulcanchem.com.

These approaches contribute to more sustainable and efficient production of this compound derivatives, aligning with the growing demand for environmentally responsible chemical synthesis.

Compound List:

this compound

4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam)

4-(aminomethyl)-1-R-benzylpyrrolidine-2-one derivatives

4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride (8f)

4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride (8g)

4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride (8h)

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid

(3R,4R)-1-Methanesulfonyl-pyrrolidine-3,4-dicarboxylic Acid

4-Amino-1-benzylpyrrolidin-2-one hydrochloride

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one

this compound-3-ol analogues

Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate

4-(Aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride (8e)

4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride (8c)

4-(Aminomethyl)-1-[(3-bromophenyl)methyl]pyrrolidin-2-one hydrochloride

Trans-1-benzylpyrrolidine-3,4-dicarbonitrile

1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid

(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (L7)

(3S)-1-Benzyl-3-aminopyrrolidine

(3S)-1-Benzyl-3-azidopyrrolidine

Reactivity and Mechanistic Investigations of 1 Benzylpyrrolidine

Derivatization Strategies for 1-Benzylpyrrolidine Scaffold

Functionalization of Hydroxyl and Amine Groups

The chemical reactivity of this compound and its derivatives offers avenues for structural modification and the synthesis of novel compounds. While this compound itself possesses a tertiary amine group, research has explored the functionalization of related structures containing hydroxyl and amine functionalities. For instance, derivatives such as 1-benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid have been investigated as drug precursors, where the hydroxyl and carboxylic acid groups can be functionalized to yield potential protease inhibitors or kinase modulators . The hydroxyl group in such derivatives can undergo reduction or further functionalization, and the amine nitrogen atom is amenable to nucleophilic substitution reactions with electrophiles smolecule.com.

Furthermore, direct functionalization of the this compound scaffold has been achieved through photoredox catalysis. A notable example involves the oxidative dehydrogenative aromatization and sulfonylation of this compound. In the presence of a photoredox catalyst and p-toluenesulfonyl chloride, this compound can be converted to a C3-sulfonylated pyrrole (B145914) derivative, indicating a strategy for the functionalization and oxidation of pyrrolidine (B122466) rings under mild conditions d-nb.info. This reaction proceeds via a radical pathway, where arylsulfonyl chlorides act as both catalyst regeneration and sulfonylation reagents d-nb.info.

Metabolic Pathways and Biotransformations of this compound

The metabolic fate of this compound in biological systems has been a subject of research, particularly concerning the identification of metabolites and the mechanisms underlying its biotransformation.

Studies investigating the metabolism of this compound suggest that it undergoes extensive biotransformation. Potential metabolic pathways include oxidation at the benzylic carbon atom or at the C-2 position of the pyrrolidine ring escholarship.org. A significant area of interest is the formation of reactive iminium intermediates, likely generated through α-carbon hydroxylation processes. These intermediates can arise from the metabolic oxidation of tertiary amines, including this compound, and their potential role in toxicity or covalent binding to biomacromolecules is a key consideration escholarship.org. Other possible metabolic transformations include N-oxidation and aromatic oxidation of the benzyl (B1604629) group escholarship.org. While direct N-debenzylation of this compound is not explicitly detailed in the provided literature snippets, it is a known metabolic pathway for other tertiary amines.

Research has focused on the enzymatic decyanation of a specific derivative, this compound-2,5-dicarbonitrile. Mechanistic investigations have explored the microbial biotransformation of this compound, revealing that decyanation is one of the observed enzymatic activities. These studies aim to understand the biochemical processes involved in the removal of cyanide groups from such dinitrile structures acs.orgresearchgate.netmdpi.comresearcher.life.

The assessment of metabolic stability is crucial for understanding the pharmacokinetic profile of drug candidates. While specific quantitative data on the metabolic stability of this compound in microsomal systems is not detailed in the provided search results, in vitro metabolism studies, which commonly employ liver microsomes, have been conducted for its characterization escholarship.org. Liver microsomes, containing cytochrome P450 enzymes, are standard systems for evaluating Phase I metabolism, a process that can lead to the formation of various metabolites and influence a compound's stability pharmaron.comsrce.hrbioduro.com. These studies are essential for predicting a compound's in vivo fate and potential for drug-drug interactions pharmaron.com.

A significant aspect of this compound metabolism involves the generation of reactive electrophilic species, particularly iminium ions, which can be trapped using nucleophiles. Studies have demonstrated the use of cyanide ions as trapping agents for these metabolically generated electrophilic intermediates derived from this compound escholarship.orgdntb.gov.uascilit.com. The α-carbon hydroxylation of this compound can lead to the formation of unstable iminium ions. These electrophilic species can potentially react with cellular nucleophiles, and their trapping with cyanide provides insights into their structure and reactivity during metabolic processes escholarship.org.

Applications of 1 Benzylpyrrolidine in Catalysis and Materials Science

1-Benzylpyrrolidine as a Chiral Ligand in Asymmetric Catalysis

Chiral derivatives of this compound serve as effective ligands and auxiliaries in asymmetric catalysis, a field focused on synthesizing specific enantiomers of chiral molecules. chembuyersguide.com These applications are particularly prominent in the synthesis of non-proteinogenic amino acids.

Derivatives of this compound are integral to one of the most practical methods for synthesizing custom amino acids. nih.gov Specifically, (R)- or (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is used as a chiral tridentate ligand that forms stable square-planar Ni(II) complexes with Schiff bases of simple amino acids like glycine (B1666218) or alanine. nih.govmdpi.com These complexes serve as chiral equivalents of nucleophilic glycine, enabling highly stereoselective reactions. acs.org

The process generally involves the alkylation, Michael addition, or other modifications of the glycine moiety within the complex. researchgate.netacs.org The bulky, rigid structure of the this compound-derived ligand effectively shields one face of the planar complex, directing incoming reagents to the opposite face and thus controlling the stereochemistry of the newly formed C-C bond. beilstein-journals.org This method allows for the asymmetric synthesis of a wide variety of sterically demanding and electronically diverse α-amino acids with high diastereoselectivity. nih.govacs.org For example, the alkylation of the Ni(II) complex of glycine with various electrophiles, including those containing trifluoromethyl groups, proceeds with high yields and diastereoselectivity up to 99%. acs.org After the desired transformation, the newly synthesized amino acid can be liberated from the chiral auxiliary by acidic hydrolysis, and the auxiliary itself can often be recovered. tcichemicals.com

| Reactant (Electrophile) | Reaction Type | Resulting Amino Acid Type | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| 1,1,1-trifluoro-3-iodopropane | Alkylation | ω-Trifluoromethyl Amino Acid | up to 99:1 | up to 90% | acs.org |

| β-trifluoromethylated-α,β-unsaturated ketones | Michael Addition | Trifluoromethyl-containing Heterocyclic Amino Acid | 15/85/0/0 | 78% | nih.gov |

| 3-(trans-enoyl)oxazolidin-2-ones | Michael Addition | β-Aryl-substituted Glutamic Acids | Synthetically useful | Quantitative | acs.org |

The function of this compound derivatives in the aforementioned amino acid syntheses is that of a chiral auxiliary. researchgate.nettcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. researchgate.netscielo.org.mx In this context, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is the chiral auxiliary that imparts stereocontrol. beilstein-journals.orgtcichemicals.com

The Ni(II) complex formed from this auxiliary and glycine is a robust and versatile template for various stereoselective transformations beyond simple alkylations. researchgate.net These include kinetically controlled Michael addition reactions, which have been systematically studied with different acceptors. acs.org The conformational rigidity and defined electronic environment provided by the this compound-based ligand are crucial for achieving high levels of stereocontrol. beilstein-journals.org For instance, the addition of the glycine complex to 3-(trans-enoyl)oxazolidin-2-ones demonstrates excellent diastereoselectivity, controlled by the electronic properties of the Michael acceptor. acs.org This approach provides efficient access to complex and sterically hindered amino acids, such as β-aryl-substituted pyroglutamic acids. acs.org

This compound in Nanoporous Material Synthesis

In materials science, this compound acts as an organic structure-directing agent (SDA) in the hydrothermal synthesis of crystalline microporous materials, particularly aluminophosphates (AlPOs). scispace.comacs.orgnih.gov These materials have uniform, molecular-sized pores and are of interest for applications in catalysis and molecular separation. rsc.org

This compound and its derivatives, such as (S)-(−)-N-benzylpyrrolidine-2-methanol, have been successfully used to direct the crystallization of aluminophosphates with specific framework topologies, most notably the AFI structure (as in AlPO-5). scispace.comresearchgate.net The role of the SDA is to act as a template around which the inorganic aluminophosphate framework assembles during synthesis. The size, shape, and chemical properties of the SDA molecule determine the pore structure of the final crystalline material. annualreviews.org

Computational and experimental studies have shown that this compound is an effective SDA for the large-pore AlPO-5 material. scispace.comupv.es The ability of the organic molecule to direct the synthesis depends not just on the interaction energy between a single SDA molecule and the inorganic framework, but on the density of this interaction energy, which takes into account how efficiently the SDA molecules pack within the channels of the growing crystal. acs.orgnih.gov

A key finding in the study of this compound as an SDA is its tendency to form supramolecular aggregates, specifically dimers, within the synthesis environment. scispace.comupv.es Computational modeling has revealed that two this compound molecules arrange into a stable dimer through π-π stacking interactions between their respective aromatic benzyl (B1604629) rings. scispace.comnih.gov

These dimers, rather than individual molecules, are considered the true structure-directing agents during the crystallization of materials like AlPO-5. scispace.comresearchgate.net The dimers pack efficiently within the one-dimensional channels of the AFI structure. scispace.com This self-aggregation behavior is crucial; derivatives that pack poorly due to steric hindrance, such as certain fluorinated versions of benzylpyrrolidine, are not effective templates for the AlPO-5 structure. acs.orgnih.gov The formation of these ordered organic assemblies within the inorganic framework is a prime example of supramolecular chemistry guiding the synthesis of microporous materials. csic.es

The aggregation behavior of the this compound-based SDA can be significantly influenced by the presence of dopants—heteroatoms such as Mg²⁺ or Zn²⁺ that are intentionally incorporated into the aluminophosphate framework to introduce catalytic activity. researchgate.netresearchgate.net Studies using fluorescence spectroscopy have shown a strong correlation between the chemical nature of the dopant and the formation of SDA dimers inside the AFI channels. researchgate.netresearchgate.net

It has been found that the presence of Mg²⁺ ions in the synthesis gel reduces the aggregation of the SDA into dimers. researchgate.netresearchgate.net In contrast, the presence of Zn²⁺ ions favors dimer formation. researchgate.netresearchgate.net This suggests a strong interaction between the dopant cations embedded in the AFI network and the SDA dimers, which can influence both the distribution of the dopants and the final properties of the material. researchgate.net In some cases, the charge state of the SDA is also affected; in undoped systems, the molecules are often incorporated as neutral species, which leads to higher aggregation due to the lack of electrostatic repulsion. acs.org

| SDA | Condition | Effect on Aggregation (Dimer Formation) | Reference |

|---|---|---|---|

| (S)-(−)-N-benzylpyrrolidine-2-methanol | Presence of Mg²⁺ dopant | Reduces dimer aggregation | researchgate.netresearchgate.net |

| (S)-(−)-N-benzylpyrrolidine-2-methanol | Presence of Zn²⁺ dopant | Favors dimer formation | researchgate.netresearchgate.net |

| (S)-(−)-N-benzylpyrrolidine-2-methanol | Incorporation as charged (protonated) species | Lower aggregation (on Mg-doped systems) | acs.org |

| (S)-(−)-N-benzylpyrrolidine-2-methanol | Incorporation as neutral species | Higher aggregation | acs.org |

| Fluorinated (S)-(−)-N-benzylpyrrolidine-2-methanol | Fluorine in ortho- or meta- position | Partial deaggregation, favors monomer incorporation | acs.org |

This compound in Specialty Chemical Production

This compound and its functionalized derivatives serve as crucial building blocks and intermediates in the synthesis of a wide array of specialty chemicals. smolecule.comchembk.com The pyrrolidine (B122466) scaffold is a prevalent structural motif in numerous biologically active compounds and pharmaceuticals, making this compound derivatives highly valuable starting materials in medicinal chemistry and fine chemical production. nih.gov The presence of the benzyl group on the pyrrolidine nitrogen offers a versatile feature; it can be retained in the final product to potentially enhance binding affinity to biological targets or be removed during the synthetic sequence. atomfair.com

The utility of these compounds spans the creation of complex molecular architectures, including pharmaceuticals, agrochemicals, and other custom-synthesized molecules with specific functionalities. lookchem.com Researchers utilize these derivatives in multi-step syntheses to introduce the pyrrolidine ring into larger molecules, often leveraging other functional groups on the pyrrolidine ring for further chemical transformations. chemimpex.com

Detailed Research Findings

Research has demonstrated the role of various this compound derivatives as key intermediates in producing high-value specialty chemicals. These derivatives are often designed with specific functional groups to facilitate subsequent reactions such as substitutions, reductions, or oxidations.

For instance, chiral versions of these derivatives are instrumental in asymmetric synthesis. (3R,4R)-1-benzylpyrrolidine-3,4-diamine acts as a chiral building block for producing fine chemicals and is a documented key intermediate in the synthesis of Tofacitinib, a Janus kinase inhibitor used to treat autoimmune diseases. Similarly, (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is employed as a chiral auxiliary, which helps control the stereochemistry during the synthesis of enantiomerically pure compounds. chemimpex.com

Other derivatives, such as cis-Diethyl this compound-3,4-dicarboxylate and Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, are valued as versatile intermediates. lookchem.com The ester and amino functionalities on these molecules provide reactive sites for constructing more complex structures tailored for applications in medicinal chemistry and materials science. lookchem.com The protected derivative, 1-Cbz-pyrrolidine, where the nitrogen is part of a carbamate, is widely used in peptide synthesis and the development of CNS-active compounds, as the protecting group can be easily removed to allow for further functionalization. atomfair.com

The following tables summarize the applications of various this compound derivatives in the production of specialty chemicals.

Table 1: this compound Derivatives in Specialty Chemical Synthesis

| This compound Derivative | Function | Application / Product Class | Reference |

|---|---|---|---|

| (3R,4R)-1-benzylpyrrolidine-3,4-diamine | Chiral Building Block / Intermediate | Synthesis of Tofacitinib, Fine Chemicals | |

| cis-Diethyl this compound-3,4-dicarboxylate | Intermediate | Synthesis of complex molecules for medicinal chemistry and materials science | |

| Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate | Intermediate / Building Block | Synthesis of pharmaceuticals and agrochemicals | lookchem.com |

| (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Building Block / Chiral Auxiliary | Asymmetric synthesis of bioactive molecules | chemimpex.com |

| 1-Cbz-pyrrolidine (Benzyl pyrrolidine-1-carboxylate) | Protected Intermediate | Synthesis of pharmaceuticals, peptide synthesis | atomfair.com |

Table 2: Research Findings on the Synthetic Utility of this compound Derivatives

| Derivative | Research Finding | Synthetic Transformation | Reference |

|---|---|---|---|

| (3R,4R)-1-benzylpyrrolidine-3,4-diamine | Utilized as a precursor for various synthetic pathways. | Can undergo oxidation to form imines or amides and reduction to other amine derivatives. | |

| cis-Diethyl this compound-3,4-dicarboxylate | The ester groups can be hydrolyzed to release active pyrrolidine derivatives for further reaction. | Hydrolysis, Oxidation, Reduction, Substitution. | |

| (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Facilitates the creation of complex molecular architectures with specific functional groups. | Used as a chiral auxiliary in asymmetric synthesis. | chemimpex.com |

Medicinal Chemistry and Biological Activity of 1 Benzylpyrrolidine Derivatives

General Overview of Pyrrolidine's Role in Drug Discovery

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a significant scaffold in medicinal chemistry. frontiersin.org Its prevalence in natural products and its versatile chemical properties make it a valuable component in the design of new therapeutic agents. The pyrrolidine moiety can enhance a drug's aqueous solubility and other physicochemical properties, which are crucial for its pharmacokinetic profile. pharmablock.com The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets like enzymes and receptors. pharmablock.com

The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for the precise spatial arrangement of functional groups, which can lead to high-potency and selective drugs. tandfonline.comnih.gov Medicinal chemists often utilize the pyrrolidine scaffold to develop compounds with a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.orgtandfonline.com The ability to modify the pyrrolidine ring at various positions provides a powerful tool for optimizing the biological activity and safety profile of drug candidates. tandfonline.com

Pharmacological Potential of 1-Benzylpyrrolidine Derivatives

This compound derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. The presence of the benzyl (B1604629) group attached to the pyrrolidine nitrogen significantly influences the biological properties of these molecules, often enhancing their interaction with specific biological targets.

Anti-tumor Properties

Derivatives of this compound have demonstrated notable potential as anti-cancer agents. Research has shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, certain pyrrolidine derivatives have shown selective toxicity towards cancer cells while sparing normal cells. The mechanism of their anti-tumor activity is believed to involve the inhibition of enzymes crucial for cancer cell proliferation and survival, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR). tandfonline.com

Some pyrrole (B145914) derivatives, such as chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1), have been synthesized and identified as inhibitors of protein kinases like EGFR and VEGFR, which are involved in cancer progression. nih.gov These compounds have been shown to induce apoptosis in malignant cells. nih.gov

Table 1: Examples of this compound Derivatives with Anti-tumor Activity

| Compound/Derivative | Mechanism of Action/Target | Research Finding |

| trans-1-benzylpyrrolidine derivatives | Selective cytotoxicity | Modifications on the pyrrolidine ring influenced anticancer activity, with some derivatives showing selective toxicity towards cancer cells. |

| Pyrrolidine derivatives | Enzyme inhibition | Known to inhibit enzymes like matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR). tandfonline.com |

| chloro-1-(4-chlorobenzyl)-4-((3-trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | EGFR and VEGFR inhibition | Acts as a competitive inhibitor of EGFR and VEGFR, inducing apoptosis in malignant cells. nih.gov |

Anti-inflammatory Properties

Several this compound derivatives have been investigated for their anti-inflammatory effects. For example, This compound-2,5-dione (B1295089) is recognized for its potential as an intermediate in the synthesis of compounds with anti-inflammatory and analgesic properties. lookchem.com The anti-inflammatory action of these derivatives may be attributed to their ability to inhibit the production of pro-inflammatory cytokines.

Research on compounds like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are structurally related to this compound derivatives, has demonstrated their effectiveness in reducing inflammation with minimal gastrointestinal side effects in animal models. Pyrrole derivatives have also been shown to act as antioxidants in inflamed tissues, reducing lipid and protein peroxidation products. nih.gov

Anticonvulsant Effects

The anticonvulsant potential of this compound derivatives has been a subject of significant research. Studies have shown that various derivatives of pyrrolidine-2,5-dione, a core structure that can be functionalized to this compound derivatives, exhibit anticonvulsant activity in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netresearchgate.net

For instance, N-Mannich bases derived from 3-benzyl-pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties. researchgate.net Some of these compounds have shown higher potency than existing antiepileptic drugs like ethosuximide (B1671622) and valproic acid. researchgate.net The proposed mechanisms of action include the modulation of sodium and calcium channels, as well as interactions with GABA and NMDA receptors. researchgate.net

Table 2: Anticonvulsant Activity of Selected Pyrrolidine Derivatives

| Compound/Derivative | Seizure Model | ED₅₀ (mg/kg) | Reference |

| N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-benzhydryl-pyrrolidine-2,5-dione monohydrochloride (11) | MES test | 75.9 | researchgate.net |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-ethyl]-3-methyl-pyrrolidine-2,5-dione monohydrochloride (18) | MES test | 88.2 | researchgate.net |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-ethyl]-3-methyl-pyrrolidine-2,5-dione monohydrochloride (18) | scPTZ test | 65.7 | researchgate.net |

| N-[{4-methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dione monohydrochloride (22) | scPTZ test | 39 | researchgate.net |

| N-[{4-methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dione monohydrochloride (22) | 6-Hz test | 36 | researchgate.net |

Analgesic Effects

The analgesic properties of this compound derivatives have also been explored. lookchem.com Compounds like this compound-2,5-dione are considered promising candidates for the development of new pain management therapies. lookchem.com The mechanism of their analgesic action may involve interaction with pain pathways and inhibition of specific receptors involved in nociception.

Studies on N-substituted succinimide (B58015) derivatives, which share a structural relationship with this compound-2,5-dione, have shown significant analgesic activity in the hot plate test in mice. sphinxsai.com Additionally, research on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids has demonstrated their effectiveness in mouse assays for pain relief.

Neuroprotective Effects

This compound derivatives have shown considerable promise in the area of neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer's. smolecule.comresearchgate.net Some derivatives have been found to inhibit acetylcholinesterase, an enzyme linked to the progression of Alzheimer's disease. smolecule.com The benzyl group is often a key feature for effective binding to the catalytic site of acetylcholinesterase. encyclopedia.pub

Multi-target hybrids of N-benzylpyrrolidine derivatives have been designed to inhibit not only acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) but also beta-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta plaques. researchgate.netmdpi.com These compounds have also demonstrated the ability to disassemble amyloid-beta aggregates and exhibit neuroprotective activity against stress induced by these plaques. researchgate.net Furthermore, some derivatives possess antioxidant properties, which contribute to their neuroprotective profile. smolecule.comencyclopedia.pub Studies have shown that these compounds can improve cognitive function in animal models of amnesia. researchgate.net

Targeting Specific Biological Pathways and Receptors

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.

Cholinesterases (AChE and BChE): A significant area of investigation has been the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). smolecule.com Dysregulation of cholinergic neurotransmission is a hallmark of Alzheimer's disease. Numerous N-benzylpyrrolidine derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. researchgate.net For instance, certain derivatives have demonstrated balanced inhibition of both AChE and BChE with IC₅₀ values in the micromolar range. researchgate.net Some compounds have even shown superior inhibitory activity against both enzymes compared to the standard drug donepezil. researchgate.net

β-Secretase (BACE-1): BACE-1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a primary component of amyloid plaques in Alzheimer's disease. researchgate.net Several N-benzylpyrrolidine derivatives have been designed as multi-target agents, demonstrating inhibitory activity against both cholinesterases and BACE-1. researchgate.net Molecular modeling studies have provided insights into the binding interactions of these derivatives with the active sites of these enzymes. researchgate.net

Other Enzymes: The versatility of the this compound scaffold extends to the inhibition of other enzymes. For example, derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes, with some showing significant inhibitory potential. frontiersin.org Additionally, pyrrolidine derivatives have been explored as inhibitors of enzymes like α-amylase, DNA gyrase, and topoisomerase IV, highlighting their potential as antidiabetic and antibacterial agents, respectively. frontiersin.orgtandfonline.com

This compound derivatives have been shown to interact with various receptors, modulating their activity and downstream signaling pathways.

Sigma (σ) Receptors: Sigma receptors, particularly the σ₁ subtype, are involved in modulating nociceptive signaling. nih.gov Derivatives of benzylpiperazine, a structurally related class of compounds, have been designed as potent and selective σ₁ receptor antagonists for the potential treatment of pain. nih.gov While not directly this compound, this research highlights the potential for related scaffolds to target these receptors.

Muscarinic Acetylcholine Receptors (mAChRs): As part of the cholinergic system, muscarinic receptors are important targets for cognitive enhancement. researchgate.net Molecular docking studies of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, structurally related to the nootropic drug nebracetam, have indicated that these molecules can form stable complexes with muscarinic receptors. researchgate.net This suggests a potential mechanism for their nootropic activity through the modulation of cholinergic neurotransmission. researchgate.net

Chemokine Receptors: Pyrrolidine-containing derivatives have been designed as antagonists of the chemokine receptor CXCR4, which plays a role in HIV infection, inflammation, and cancer metastasis. frontiersin.org One such derivative demonstrated strong binding affinity to the CXCR4 receptor and was effective in a mouse model of cancer metastasis. frontiersin.org

The aggregation of misfolded proteins is a pathological hallmark of several neurodegenerative diseases. nih.govtartaglialab.com this compound derivatives have emerged as potential modulators of this process.

Amyloid-β (Aβ) Aggregation: In the context of Alzheimer's disease, several N-benzylpyrrolidine derivatives have demonstrated the ability to inhibit the aggregation of Aβ peptides. researchgate.net These compounds have also shown the potential to disassemble pre-formed Aβ aggregates, offering a disease-modifying strategy. researchgate.net The anti-Aβ aggregation properties are often combined with cholinesterase and BACE-1 inhibition in multi-target-directed ligands. researchgate.net

Tau Protein Aggregation: The aggregation of tau protein into neurofibrillary tangles is another key pathological feature of Alzheimer's disease. Some multifunctional ligands based on the N-benzylpyrrolidine scaffold have exhibited dual anti-aggregating properties, inhibiting both Aβ and tau protein aggregation. researchgate.net

The ability of these compounds to modulate protein assembly highlights a promising therapeutic approach, potentially acting on upstream regulatory mechanisms rather than just the downstream consequences of protein aggregation. scientificarchives.com

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity, guiding the design of more potent and selective compounds. ontosight.ai

The type and position of substituents on both the benzyl and pyrrolidine rings have a profound impact on the biological profile of these derivatives.

Substituents on the Benzyl Ring: Studies on N-benzylpyrrolidine derivatives as cholinesterase inhibitors have shown that the nature of the substituent on the terminal phenyl ring is critical. researchgate.net Electron-withdrawing groups (EWGs), such as nitro groups, have been found to enhance the inhibitory potential against enzymes like AChE and BACE-1 compared to electron-donating groups (EDGs). researchgate.net For instance, in a series of pyrrolidine-2,3-dione (B1313883) derivatives, the presence of a hydroxyl group and a heteroaryl group linked via a methylene (B1212753) chain were key for antibacterial activity.

Substituents on the Pyrrolidine Ring: Modifications to the pyrrolidine ring also significantly influence activity. For example, in a study of trans-1-benzylpyrrolidine derivatives, modifications on the pyrrolidine ring were shown to significantly affect their anticancer activity. The introduction of different functional groups can alter the compound's interaction with biological targets. ontosight.ai For example, the presence of a carboxylic acid group at the 2-position of the pyrrolidine ring is a feature of some biologically active derivatives. ontosight.ai

The following table summarizes the influence of various substituents on the biological activity of this compound derivatives based on several research findings.

| Scaffold/Derivative Class | Substituent/Modification | Effect on Biological Activity | Target |

| N-Benzylpyrrolidine | Electron-withdrawing groups on the benzyl ring | Enhanced inhibitory potential researchgate.net | AChE, BACE-1 researchgate.net |

| Pyrrolidine-2,3-dione | Hydroxyl and heteroaryl groups | Key for activity | PBP3 (antibacterial) |

| Trans-1-benzylpyrrolidine | Modifications on the pyrrolidine ring | Significantly influenced anticancer activity | Cancer cells |

| Spiro-oxindole pyrrolidine | Bromine substitution | Higher antidiabetic activity tandfonline.com | α-amylase tandfonline.com |

| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid | Butyl substituent | Effective against Gram-positive bacteria nih.gov | S. aureus nih.gov |

The pyrrolidine ring often contains one or more chiral centers, making stereochemistry a critical determinant of biological activity. researchgate.net The spatial orientation of substituents can lead to different binding modes with enantioselective biological targets like enzymes and receptors. researchgate.net

The specific stereochemistry of a this compound derivative can significantly influence its interaction with a biological target. ontosight.ai For example, the (2S,4S) configuration of 4-benzylpyrrolidine-2-carboxylic acid is specified as being important for its biological activity. ontosight.ai

In another example, the antimicrobial potency of This compound-3,4-diol (B8817753) hydrochloride was found to be dependent on its stereochemistry, with the (3S,4R) configuration showing greater activity compared to the (3S,4S) and (3R,4R) stereoisomers. vulcanchem.com

The importance of chirality has been highlighted in research on various pyrrolidine derivatives, where different stereoisomers exhibit distinct biological profiles due to their differential binding to proteins. researchgate.net

This underscores the necessity of controlling stereochemistry during the synthesis and evaluation of this compound derivatives to achieve the desired therapeutic effects.

Drug Design and Development Strategies

The development of novel drugs based on the this compound core employs a range of modern medicinal chemistry strategies. These strategies are focused on creating compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Key approaches include the design of agents that can interact with multiple biological targets simultaneously, the use of computational methods to predict and rationalize molecular interactions, and systematic structural modifications to optimize lead compounds.

The complexity of diseases such as Alzheimer's disease (AD) has driven the shift from a "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). nih.govmdpi.com This approach aims to address multiple pathogenic pathways with a single chemical entity. The this compound scaffold has proven to be a versatile framework for creating such multifunctional agents. nih.govmedscape.com

Researchers have successfully designed and synthesized N-benzylpyrrolidine hybrids that exhibit a range of biological activities relevant to AD. nih.govnih.gov For instance, novel hybrids incorporating the N-benzylpyrrolidine moiety with a 1,3,4-oxadiazole (B1194373) ring have been developed as potent inhibitors of key enzymes implicated in AD pathology: human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBuChE), and beta-secretase-1 (hBACE-1). nih.govresearchgate.net In addition to enzymatic inhibition, these compounds were designed to possess other crucial properties, including the ability to bind to the peripheral anionic site (PAS) of AChE, disrupt the aggregation of amyloid-beta (Aβ) peptides, and exhibit neuroprotective effects. nih.govnih.gov

Another strategy involves creating hybrids of this compound-3-amine with moieties that confer antioxidant and metal-chelating properties. nih.govmdpi.com Compounds 24b and 25b emerged from one such study as potent BuChE inhibitors that also effectively inhibited both Aβ and tau protein aggregation. nih.gov Furthermore, they demonstrated free radical scavenging capabilities and the ability to selectively chelate copper ions, which are known to contribute to oxidative stress and Aβ aggregation in the AD brain. nih.gov The design of these MTDLs often involves molecular hybridization, where known pharmacophores are combined to produce a single molecule with a desired polypharmacological profile. nih.govnih.gov

Table 1: Multifunctional Activity of Selected this compound Derivatives

| Compound | Target(s) | Key Activities |

| 4k, 4o | AChE, BChE, BACE-1, Aβ Aggregation | Balanced enzyme inhibition, disassembly of Aβ aggregates, neuroprotection. nih.gov |

| 8f, 12f | hAChE, hBuChE, hBACE-1, Aβ Aggregation | Extensive enzyme inhibition, significant PAS binding, disassembly of Aβ aggregates. nih.gov |

| 24b, 25b | BuChE, Aβ Aggregation, Tau Aggregation | Potent BuChE inhibition, dual anti-aggregating properties, antioxidant and copper-chelating effects. nih.gov |

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov For this compound derivatives, computational drug design, particularly molecular docking and molecular dynamics (MD) simulations, has been instrumental in elucidating binding modes and predicting the activity of novel compounds. nih.govnih.govekb.eg

Molecular docking studies are routinely used to predict the binding affinity and orientation of a ligand within the active site of a target protein. uran.ua In the development of this compound-based inhibitors for AD, docking simulations have been performed on targets like AChE, BChE, and BACE-1. nih.govnih.gov For example, in silico studies of lead compounds 4k and 4o suggested a consensual binding affinity toward the peripheral anionic site (PAS) of AChE and the aspartate dyad of BACE-1. nih.gov Similarly, simulations for compounds 8f and 12f demonstrated stable interactions with the target residues of hAChE, hBuChE, and hBACE-1, corroborating the in vitro inhibition data. nih.gov

These computational approaches are not limited to predicting binding but also guide the design process. For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as CoMFA and CoMSIA models, have been used to illustrate the structural characteristics essential for the AChE inhibitory activity of N-benzylpyrrolidine derivatives. ekb.eg In other studies, docking of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives into acetylcholine receptor sites helped predict their potential to exhibit nootropic activity through cholinergic mechanisms. uran.uaresearchgate.net These models revealed that molecules formed stable complexes with the target, with specific binding modes in both the orthosteric site and the extracellular vestibule, highlighting promising avenues for structural modification. uran.ua Molecular docking of (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid against matrix metalloproteinase-9 (MMP-9) showed a binding energy of -9.2 kcal/mol, which correlated with experimental inhibition data. vulcanchem.com

Table 2: Representative Molecular Docking Results for this compound Derivatives

| Derivative Class | Target Protein | Key Findings from Docking Studies |

| N-benzylpyrrolidine hybrids (4k , 4o ) | AChE, BACE-1 | Binding affinity towards PAS of AChE and aspartate dyad of BACE-1. nih.gov |

| N-benzylpyrrolidine-oxadiazole hybrids (8f , 12f ) | hAChE, hBuChE, hBACE-1 | Stable interactions with target residues of all three enzymes. nih.gov |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one analogues | Muscarinic Acetylcholine Receptors (mAChR) | Stable complexes formed in both orthosteric and allosteric sites, suggesting potential for nootropic activity. uran.uaresearchgate.net |

| (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid | Matrix Metalloproteinase-9 (MMP-9) | Binding energy of -9.2 kcal/mol, correlating with experimental IC₅₀. vulcanchem.com |

Once a lead compound with desired biological activity is identified, lead optimization is performed to improve its properties, such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. subharti.orgnuvisan.com This iterative process involves systematic structural modifications based on structure-activity relationships (SAR). nih.gov

In the development of this compound derivatives, several lead optimization strategies have been employed. A common approach is the modification of substituents on the benzyl ring or other parts of the scaffold. researchgate.net For example, SAR studies on a series of N-benzylpyrrolidine-based derivatives revealed that compounds bearing electron-withdrawing groups (EWGs) on the terminal phenyl moiety exhibited excellent inhibitory potential compared to those with electron-donating groups (EDGs). researchgate.net This insight allows for the rational design of more potent inhibitors.

Another strategy is structural simplification, which aims to reduce molecular complexity and weight to improve "drug-likeness" and pharmacokinetic properties. nih.gov This can involve removing non-essential functional groups or chiral centers. nih.gov Conversely, molecular hybridization, as discussed previously, is a strategy of "lead evolution" where pharmacophores are combined to enhance or add functionalities. mdpi.commedscape.com The development of this compound-3-amine-based BuChE inhibitors with added antioxidant and metal-chelating functions is a prime example of this strategy, transforming a primary inhibitor into a multifunctional drug candidate. nih.govmedscape.com The goal of these design-make-test-analyze cycles is to fine-tune the molecule to achieve a balance of desired properties, ultimately leading to a preclinical candidate. nuvisan.com

Analytical and Spectroscopic Characterization of 1 Benzylpyrrolidine

Spectroscopic Analysis for Structural Confirmation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. Different regions of the electromagnetic spectrum probe various aspects of molecular structure, from the nuclear environment to the vibrations of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy probes the chemical environment of hydrogen atoms (protons). For 1-benzylpyrrolidine, the ¹H NMR spectrum displays characteristic signals corresponding to the protons of the benzyl (B1604629) group and the pyrrolidine (B122466) ring. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) adjacent to the nitrogen and the phenyl group show a distinct singlet around δ 3.6-4.66 ppm. The protons on the pyrrolidine ring appear as multiplets, with those adjacent to the nitrogen (α-protons) resonating at a different chemical shift than the more distant β-protons.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbon atoms of the phenyl ring typically resonate in the aromatic region (δ 127-139 ppm). The benzylic carbon will have a characteristic chemical shift, as will the two chemically non-equivalent carbons of the pyrrolidine ring. nih.govrsc.org For instance, in a derivative, cis-N-benzylpyrrolidine-2,5-dicarbonitrile, the benzylic carbon appears at δ 53.40 ppm, while the pyrrolidine carbons are at δ 28.60 and δ 51.10 ppm. iucr.org

Interactive Data Table: Representative NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| This compound-2,3-dione | Aromatic: 7.31 (s, 5H), Benzyl CH₂: 4.66 (s, 2H), Pyrrolidine CH₂: 3.53 (t, 2H), 2.60 (t, 2H) | Aromatic: 135.7, 128.5, 127.9, Benzyl CH₂: 42.3, Pyrrolidine: 28.1, Carbonyl: 176.8 | |

| This compound-2-carboxylic acid | Aromatic: 7.46-7.29 (m, 5H), Benzyl CH₂: 4.38-4.16 (d, 2H), Pyrrolidine CH: 3.83-3.80 (m, 1H), Pyrrolidine CH₂: 3.70-3.64 (m, 1H), 2.90-2.83 (m, 1H), 2.37-1.87 (m, 4H) | Aromatic: 131.3, 130.5, 129.4, 129.1, Carboxyl: 171.2, Pyrrolidine CH: 67.7, Benzyl CH₂: 57.9, Pyrrolidine CH₂: 53.4, 29.0, 23.0 | rsc.org |

| cis-1-Benzylpyrrolidine-2,5-dicarbonitrile | Aromatic: 7.36 (m, 5H), Benzyl CH₂: 4.06 (s, 2H), Pyrrolidine CH: 3.93 (d, 2H), Pyrrolidine CH₂: 2.31 (m, 4H) | Aromatic: 135.20, 128.90, 128.70, 128.31, Cyano: 116.90, Benzyl CH₂: 53.40, Pyrrolidine CH: 51.10, Pyrrolidine CH₂: 28.60 | iucr.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pubthermofisher.comwikipedia.org The FT-IR spectrum of this compound will exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-N stretching of the tertiary amine, and the characteristic aromatic C=C stretching bands. For derivatives containing carbonyl groups, such as this compound-2,3-dione, strong absorption bands for the C=O stretching are observed around 1700-1750 cm⁻¹.

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-H (Aromatic) | Stretching | 3000-3100 | |

| C-H (Aliphatic) | Stretching | 2850-2960 | mdpi.com |

| C=C (Aromatic) | Stretching | 1450-1600 | |

| C-N (Tertiary Amine) | Stretching | 1000-1250 | |

| C=O (Ketone) | Stretching | ~1750 | |

| C=O (Amide) | Stretching | ~1700 |

Mass Spectrometry (MS and LC/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (161.24 g/mol ). nih.gov A prominent peak is often observed at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), which is a characteristic fragmentation pattern for benzyl-containing compounds. nih.gov

Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This is particularly useful for analyzing mixtures and for the characterization of derivatives, such as the Ni(II) complexes of Schiff bases derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, where both ion trap and quadrupole time-of-flight (QqTOF) analyzers can be employed for detailed structural elucidation. upce.cznih.gov

UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. denovix.com This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The phenyl group in this compound acts as a chromophore. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, characteristic of the electronic transitions within the benzene (B151609) ring. This technique can also be used in conjunction with other methods, like circular dichroism, for studying more complex systems involving this compound derivatives. researchgate.netcolab.ws

X-ray Diffraction for Solid-State Structure Determination

Chromatographic Techniques for Purity and Analysis

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC/MS), is suitable for the analysis of volatile compounds like this compound. nih.govprepchem.com The retention time in GC is a characteristic property that can be used for identification, while the MS provides structural confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds. sielc.com For this compound and its derivatives, reverse-phase HPLC methods are commonly used. rsc.org For instance, this compound can be separated using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com Chiral HPLC is a specialized version of this technique used to separate enantiomers, which is crucial for compounds with stereocenters, such as certain this compound derivatives. rsc.org Column chromatography is also a fundamental technique used for the purification of this compound derivatives during their synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. A specific reverse-phase (RP) HPLC method has been developed for its analysis. sielc.com This method utilizes a Newcrom R1 column, which has low silanol (B1196071) activity, providing good peak shape and resolution. sielc.com

The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile alternative such as formic acid. sielc.com This method is scalable and can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com Furthermore, its scalability makes it suitable for preparative separation to isolate impurities and for pharmacokinetic studies. sielc.com

HPLC is also instrumental in assessing the purity of this compound derivatives. For instance, the purity of compounds like (R)-1-Benzylpyrrolidine-2-carboxylic acid has been determined to be as high as 98.99% using HPLC. medchemexpress.com In the context of chiral compounds, specialized chiral HPLC columns, such as the Chiralpak AD-H, are used to resolve enantiomers and determine enantiomeric excess, which is critical for stereoselective synthesis.

Table 1: HPLC Conditions for this compound Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Applications | UPLC, Preparative Separation, Pharmacokinetics | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for high-confidence identification.

The mass spectrum of this compound is characterized by specific fragmentation patterns. The National Institute of Standards and Technology (NIST) library contains reference spectra for this compound. nih.govnih.gov The most abundant ion peak (top peak) in its mass spectrum is observed at a mass-to-charge ratio (m/z) of 91, which corresponds to the tropylium (B1234903) ion (C7H7+), a common fragment for benzyl-containing compounds. nih.govnih.gov Other significant peaks are found at m/z 42. nih.gov For derivatives like this compound-2-carboxylic acid, the top peak remains m/z 91, with another major peak at m/z 160. nih.gov

GC-MS is also a critical tool in mechanistic studies and process chemistry. It has been used to analyze the byproducts of synthesis reactions, such as the formation of di-benzylated pyrrolidine during the synthesis of related compounds. In biochemical research, GC-MS analysis of reaction mixtures containing isotopically labeled water (¹⁸OH₂) was used to confirm that the oxygen atom incorporated into 1-benzyl-5-cyano-2-pyrrolidinone during microbial decyanation of this compound-2,5-dicarbonitrile originated from water, not molecular oxygen. researchgate.netmolaid.com

Table 2: Key GC-MS Fragmentation Data for this compound

| Compound | m/z of Top Peak | m/z of 2nd Highest Peak | m/z of 3rd Highest Peak | Reference |

|---|---|---|---|---|

| This compound | 91 | 42 | Data not specified | nih.gov |

Derivatization Techniques for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product that has properties more suitable for a given analytical method, such as improved volatility for GC analysis or enhanced detection for LC-MS.

For compounds structurally related to this compound, various derivatization strategies are employed. For example, cathinone-type synthetic drugs can be quantified by a two-step derivatization involving oximation followed by trimethylsilylation, which makes them more amenable to GC-MS analysis. researchgate.net

In the context of LC-MS, derivatization can significantly improve sensitivity and selectivity. While not applied directly to this compound in the reviewed literature, reagents designed to react with specific functional groups are of interest. For instance, 1-benzyl-pyrrolidine-3-carboxylic acid hydrazide (1-BPH) has been tested as a derivatization agent for the analysis of ketosteroids. nih.gov This highlights the potential for creating specific derivatization agents based on the this compound scaffold for targeted analytical purposes.

Furthermore, the functional groups on this compound derivatives can be modified to create new molecules for specific applications. The carboxylic acid groups on (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid can undergo esterification or amidation, enabling the synthesis of a library of compounds for drug discovery. vulcanchem.com The formation of metal complexes, such as the Ni(II) complexes of Schiff bases derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and amino acids, is another form of derivatization. These complexes can be characterized by electrospray ionization mass spectrometry (ESI-MS) to determine their molecular weight and elemental composition. nih.gov

Table 3: Mentioned Compounds in the Article

| Compound Name |

|---|

| This compound |

| (R)-1-Benzylpyrrolidine-2-carboxylic acid |

| (3R,4R)-1-benzylpyrrolidine-3,4-diamine |

| This compound-2-carboxylic acid |

| cis-Diethyl this compound-3,4-dicarboxylate |

| This compound-2,5-dicarbonitrile |

| 1-benzyl-5-cyano-2-pyrrolidinone |

| 1-benzyl-pyrrolidine-3-carboxylic acid hydrazide |

| (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid |

| (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |

| Acetonitrile |

| Formic Acid |

| Phosphoric Acid |

| Tropylium ion |

Computational Chemistry and Modeling Studies of 1 Benzylpyrrolidine

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to mimic the behavior of molecules. pitt.edu For complex systems, molecular dynamics (MD) simulations and molecular docking are frequently employed to study the interactions between a ligand, such as a 1-benzylpyrrolidine derivative, and a biological target. nih.govnih.govresearchgate.net These simulations can reveal the stability of ligand-protein complexes and uncover the specific modes of interaction. nih.govresearchgate.net

For instance, MD simulations have been used to confirm the stability of complexes formed between 1-benzylpyrrolidin-3-ol analogues and the enzyme caspase-3 over simulation runs of 50 nanoseconds. researchgate.net Similarly, in the development of novel inhibitors for Myeloid cell leukemia-1 (Mcl-1), MD simulations and binding free energy calculations (MMPBSA) supported molecular docking results by demonstrating the stability of pyrrolidine (B122466) derivatives within the target protein's binding site. nih.gov In silico docking studies and MD simulations also showed stable interactions between N-benzylpyrrolidine hybrids and the target residues of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (hAChE). nih.gov

Investigating Molecular Interactions

Computational methods are crucial for investigating the complex network of non-covalent interactions that govern molecular recognition and assembly. A combined crystallographic and computational study on a series of S-benzyl esters of pyrrolidine dithiocarbamate (B8719985) highlighted the critical role of the substituent on the benzyl (B1604629) group in dictating the molecular packing through various non-covalent interactions. rsc.org These interactions include halogen bonding, C–H⋯π interactions, and π⋯π stacking. rsc.org

In the context of materials science, computer modeling has been used to investigate the host-guest interactions between this compound, acting as a template molecule, and the inorganic framework of the aluminophosphate AlPO-5. nih.govacs.org These studies revealed that the ability of the template to direct the synthesis of the material depends on the density of interaction energy, which accounts for both the host-guest interaction energy and the packing density of the molecules within the material's pores. nih.govacs.org The calculations predicted that this compound molecules would form stable dimers inside the inorganic network. nih.govacs.org

Molecular docking studies on 1-benzylpyrrolidin-3-ol derivatives identified key non-covalent interactions with residues in the active site of caspase-3. researchgate.net Molecular docking simulations of (3S,4R)-1-benzylpyrrolidine-3,4-diol hydrochloride with bacterial dihydrofolate reductase (DHFR) revealed hydrogen bonds between the hydroxyl groups of the compound and active-site residues like Asp27. vulcanchem.com

| Derivative System | Interacting Partner | Primary Interactions Studied | Computational Method |

|---|---|---|---|

| S-benzyl esters of pyrrolidine dithiocarbamate | Self-assembly (Crystal Packing) | Halogen bonding, C–H⋯π, π⋯π stacking | Hirshfeld surface analysis, Interaction energy calculations rsc.org |